L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-
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Overview
Description
L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- is a derivative of L-Glutamic acid, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- typically involves the esterification of L-Glutamic acid with specific reagents under controlled conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its chemical structure.
Substitution: Substitution reactions involve replacing one functional group with another, typically using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pH, and solvent choice are critical to achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of the original compound, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- involves its interaction with specific molecular targets and pathways. It acts as an agonist for various glutamate receptors, influencing neurotransmission and cellular signaling. The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular activity and function .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid γ-methyl ester: A derivative of L-Glutamic acid with a methyl ester group.
L-Glutamic acid dimethyl ester hydrochloride: Another esterified form of L-Glutamic acid.
L-Glutamic acid diethyl ester hydrochloride: Similar in structure but with ethyl ester groups.
Uniqueness
L-Glutamic acid, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
134309-96-9 |
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Molecular Formula |
C11H19NO6 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2S)-2-[[(3S,4S)-4-hydroxy-4-methyloxan-3-yl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(17)4-5-18-6-8(11)12-7(10(15)16)2-3-9(13)14/h7-8,12,17H,2-6H2,1H3,(H,13,14)(H,15,16)/t7-,8-,11-/m0/s1 |
InChI Key |
QZGUTSVMZVLRRN-LAEOZQHASA-N |
Isomeric SMILES |
C[C@@]1(CCOC[C@@H]1N[C@@H](CCC(=O)O)C(=O)O)O |
Canonical SMILES |
CC1(CCOCC1NC(CCC(=O)O)C(=O)O)O |
Origin of Product |
United States |
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